molecular formula C19H21N5O3S B2971501 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 898607-10-8

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2971501
CAS No.: 898607-10-8
M. Wt: 399.47
InChI Key: GLQHWHMZFLACCQ-UHFFFAOYSA-N
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Description

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazoles Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common approach is the reaction of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol with chloroacetic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiol group (-SH) can be oxidized to form a disulfide bond.

  • Reduction: : The nitro group (-NO2) can be reduced to an amine (-NH2).

  • Substitution: : The amino group (-NH2) can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

  • Reduction: : Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are commonly used for reduction.

  • Substitution: : Alkyl halides and a base such as potassium carbonate (K2CO3) are used for nucleophilic substitution reactions.

Major Products Formed

  • Oxidation: : Disulfides

  • Reduction: : Amines

  • Substitution: : Various substituted amides and esters

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in click chemistry reactions, which are widely used in drug discovery and material science.

Biology

The biological activity of triazoles has been extensively studied, with many derivatives showing antimicrobial, antifungal, and anticancer properties. This compound may be used as a lead structure for developing new therapeutic agents.

Medicine

Triazoles are known for their ability to inhibit enzymes such as cytochrome P450, which is crucial in drug metabolism. This compound could be explored for its potential as an enzyme inhibitor in the treatment of various diseases.

Industry

In material science, triazoles are used in the development of polymers and coatings due to their thermal stability and resistance to degradation. This compound could be used to create advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol

  • 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide

  • 5-(pyridin-4-yl)-1,2,4-triazole-3-thione

Uniqueness

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide is unique due to its specific substitution pattern on the triazole ring and the presence of the dimethoxyphenyl group. These structural features may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-26-14-8-9-15(16(11-14)27-2)21-18(25)12-28-19-23-22-17(24(19)20)10-13-6-4-3-5-7-13/h3-9,11H,10,12,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQHWHMZFLACCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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